diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
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Overview
Description
Synthesis Analysis
Synthesis of related thiophene and furan derivatives involves complex organic reactions, including palladium-catalyzed annulations and condensations with internal alkynes or indoles. These methods highlight the versatility and reactivity of thiophene and furan moieties under various conditions, often leading to highly functionalized and complex products (Mandal et al., 2000; Jun Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives similar to our compound of interest can be analyzed through X-ray crystallography, which reveals their complex arrangements and confirms the presence of substituted thiophene and furan rings. These structural insights are crucial for understanding the chemical behavior and reactivity of these molecules (Jun Wang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving thiophene and furan derivatives include multi-component syntheses, palladium-catalyzed perarylations, and reactions with amines. These reactions often result in the formation of highly functionalized compounds, demonstrating the reactivity of these heterocycles under various chemical conditions (M. Sayahi et al., 2015; Masaya Nakano et al., 2008).
Physical Properties Analysis
While specific physical properties of "diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate" are not directly discussed in available literature, the analysis of related compounds suggests that factors such as solubility, melting points, and crystallinity can vary significantly based on the functional groups present and their arrangement. These properties are crucial for determining the compound's applications in material science and organic chemistry (Jun Wang et al., 2005).
Chemical Properties Analysis
The chemical properties of thiophene and furan derivatives are largely defined by their reactivity towards various reagents, ability to undergo electrophilic substitution, and participation in coupling reactions. These characteristics are influenced by the electron-rich nature of the thiophene and furan rings, which can be further modified through functionalization to achieve desired reactivity patterns (M. Sayahi et al., 2015).
properties
IUPAC Name |
diethyl 3-methyl-5-(oxolane-2-carbonylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h10H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKSCKDZIMCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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